molecular formula C19H13BrO3 B215953 2-(2-Naphthyl)-2-oxoethyl 2-bromobenzoate

2-(2-Naphthyl)-2-oxoethyl 2-bromobenzoate

Cat. No. B215953
M. Wt: 369.2 g/mol
InChI Key: DHIDKGRSXKISPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Naphthyl)-2-oxoethyl 2-bromobenzoate, also known as NOB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NOB is a member of the class of compounds known as benzamides, which are commonly used in the development of pharmaceutical drugs.

Mechanism of Action

The mechanism of action of 2-(2-Naphthyl)-2-oxoethyl 2-bromobenzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. Specifically, 2-(2-Naphthyl)-2-oxoethyl 2-bromobenzoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDAC activity, 2-(2-Naphthyl)-2-oxoethyl 2-bromobenzoate may be able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential use in the development of new pharmaceutical drugs, 2-(2-Naphthyl)-2-oxoethyl 2-bromobenzoate has also been shown to have a number of other biochemical and physiological effects. For example, 2-(2-Naphthyl)-2-oxoethyl 2-bromobenzoate has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of certain inflammatory cytokines, which could be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-Naphthyl)-2-oxoethyl 2-bromobenzoate is its high potency and specificity for certain enzymes and pathways. This makes it a useful tool for studying the mechanisms of various biological processes. However, one limitation of 2-(2-Naphthyl)-2-oxoethyl 2-bromobenzoate is its relatively high cost, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on 2-(2-Naphthyl)-2-oxoethyl 2-bromobenzoate. One area of interest is in the development of new cancer therapies based on the compound. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-Naphthyl)-2-oxoethyl 2-bromobenzoate and its potential use in the treatment of other diseases. Finally, there is a need for more cost-effective methods for synthesizing 2-(2-Naphthyl)-2-oxoethyl 2-bromobenzoate, which could make it more accessible for use in scientific research.

Synthesis Methods

The synthesis of 2-(2-Naphthyl)-2-oxoethyl 2-bromobenzoate involves the reaction of 2-bromobenzoic acid with 2-naphthylglyoxal in the presence of a base, such as potassium carbonate. The resulting product is then treated with acetic anhydride to form 2-(2-Naphthyl)-2-oxoethyl 2-bromobenzoate. This method has been reported to yield high purity and high yields of 2-(2-Naphthyl)-2-oxoethyl 2-bromobenzoate.

Scientific Research Applications

2-(2-Naphthyl)-2-oxoethyl 2-bromobenzoate has been extensively studied for its potential use in various scientific research applications. One of the main areas of interest is in the development of new pharmaceutical drugs. 2-(2-Naphthyl)-2-oxoethyl 2-bromobenzoate has been shown to have potent antitumor activity, making it a promising candidate for the development of new cancer therapies. Additionally, 2-(2-Naphthyl)-2-oxoethyl 2-bromobenzoate has been shown to have anti-inflammatory and analgesic effects, which could be useful in the development of new pain medications.

properties

Product Name

2-(2-Naphthyl)-2-oxoethyl 2-bromobenzoate

Molecular Formula

C19H13BrO3

Molecular Weight

369.2 g/mol

IUPAC Name

(2-naphthalen-2-yl-2-oxoethyl) 2-bromobenzoate

InChI

InChI=1S/C19H13BrO3/c20-17-8-4-3-7-16(17)19(22)23-12-18(21)15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2

InChI Key

DHIDKGRSXKISPZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC=CC=C3Br

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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